2H-Pyrrolo[2,3-b]quinoxaline
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Overview
Description
2H-Pyrrolo[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus is a common structural motif in many bioactive natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyrrolo[2,3-b]quinoxaline can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of bismuth salts such as Bi(OTf)3.
Palladium-Catalyzed Reactions: Reactions of halogen-containing quinoxaline derivatives with palladium catalysts are also employed.
Sonogashira Coupling: This involves the reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2H-Pyrrolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Substitution reactions, such as halogenation and alkylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like K2CO3, are frequently employed.
Major Products:
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Substitution Products: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2H-Pyrrolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways:
Kinase Inhibition: Some derivatives act as kinase inhibitors, targeting specific kinases involved in cancer cell proliferation.
Antioxidant Activity: The compound exhibits radical scavenging activity, particularly against hydroxyl radicals, which contributes to its antioxidant properties.
Antibacterial Activity: It disrupts bacterial cell processes, leading to antibacterial effects.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
Properties
CAS No. |
269-73-8 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-6-11-10(9)13-8/h1-5H,6H2 |
InChI Key |
MWRHWPHADLTIBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=N1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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